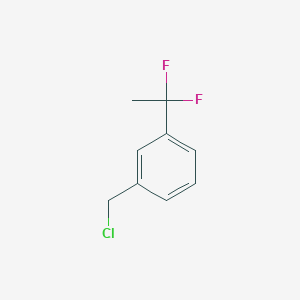

1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene

Description

1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene is a substituted aromatic compound featuring a benzene ring with two distinct functional groups: a chloromethyl (-CH2Cl) group at position 1 and a 1,1-difluoroethyl (-CF2CH3) group at position 2. The chloromethyl group is reactive in nucleophilic substitution and oxidation reactions, while the difluoroethyl group introduces electron-withdrawing effects due to the electronegativity of fluorine. This combination of substituents creates a unique electronic and steric profile, making the compound valuable in organic synthesis, particularly in pharmaceuticals and agrochemicals, where fluorine substitution is often leveraged to enhance metabolic stability .

Properties

Molecular Formula |

C9H9ClF2 |

|---|---|

Molecular Weight |

190.62 g/mol |

IUPAC Name |

1-(chloromethyl)-3-(1,1-difluoroethyl)benzene |

InChI |

InChI=1S/C9H9ClF2/c1-9(11,12)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 |

InChI Key |

FGDRDRWSOAEMCK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC(=C1)CCl)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene typically involves the chloromethylation of 3-(1,1-difluoroethyl)benzene. This can be achieved through the reaction of 3-(1,1-difluoroethyl)benzene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often incorporate advanced purification techniques to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the difluoroethyl group can lead to the formation of ethyl derivatives using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Medicine: Research into its potential as a precursor for drug development, particularly in the design of novel therapeutic agents targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The difluoroethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene, highlighting differences in substituents, electronic effects, and applications:

Key Findings from Comparative Analysis

Electronic Effects :

- The difluoroethyl group (-CF2CH3) in the target compound provides moderate electron-withdrawing effects, balancing reactivity for electrophilic substitutions while maintaining metabolic stability, a critical feature in drug design .

- In contrast, compounds with methoxy (-OCH3, ) or sulfonyl (-SO2CH3, ) groups exhibit stronger electronic effects, either activating or deactivating the ring significantly.

Reactivity :

- Brominated analogs (e.g., 1-Bromo-4-(1,1-difluoroethyl)benzene) are more reactive in cross-coupling reactions due to bromine’s superior leaving group ability compared to chloromethyl .

- The chloromethyl group in the target compound allows for further functionalization, such as oxidation to aldehydes or nucleophilic substitutions, which are less feasible in brominated or sulfonated analogs .

Steric and Solubility Considerations :

- Compounds with multiple substituents (e.g., 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene ) exhibit increased steric hindrance, reducing solubility in polar solvents. The target compound, with fewer substituents, retains moderate solubility in organic solvents like ethyl acetate or dichloromethane .

Applications :

- The target compound’s balance of reactivity and stability makes it a preferred intermediate in fluorinated drug synthesis, as seen in patent applications for kinase inhibitors .

- Sulfonated or brominated analogs are niche, often restricted to specific reactions (e.g., sulfonamide linkages or cross-couplings ).

Biological Activity

1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene is a chlorinated aromatic compound that has garnered interest in medicinal chemistry and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula . Its structure features a chloromethyl group and a difluoroethyl substituent attached to a benzene ring, which contributes to its reactivity and interaction with biological systems.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.64 g/mol |

| Functional Groups | Chloromethyl, Difluoroethyl |

| Solubility | Varies with solvent polarity |

1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene exhibits its biological effects through several mechanisms:

- Enzyme Interaction : The compound can act as a substrate or inhibitor for various enzymes, particularly cytochrome P450 enzymes, which are crucial in drug metabolism. It may form covalent bonds with the heme group of these enzymes, inhibiting their activity.

- Cell Signaling Modulation : This compound can influence cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis. It may alter the expression of genes involved in detoxification, including those encoding for glutathione S-transferases.

- Gene Expression : Interaction with transcription factors may lead to changes in gene expression profiles, impacting cellular responses to stress or toxins.

Antiproliferative Activity

Research has indicated that fluorinated compounds similar to 1-(Chloromethyl)-3-(1,1-difluoroethyl)benzene can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies on fluorinated derivatives have shown promising results against breast and colon cancer cells, suggesting that structural modifications can enhance biological activity .

Table 2: Summary of Biological Studies

Applications in Research and Industry

The compound is being explored for various applications:

- Medicinal Chemistry : It serves as a potential lead compound for developing new therapeutic agents targeting specific molecular pathways involved in cancer and other diseases.

- Biochemical Assays : Used as a probe in studying enzyme-substrate interactions, aiding in understanding metabolic pathways involving xenobiotics.

- Chemical Synthesis : Acts as an intermediate in synthesizing more complex organic molecules, particularly in pharmaceuticals and agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.